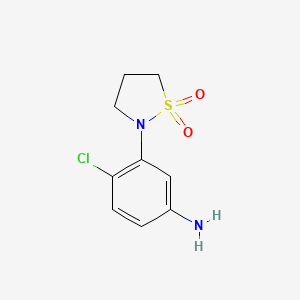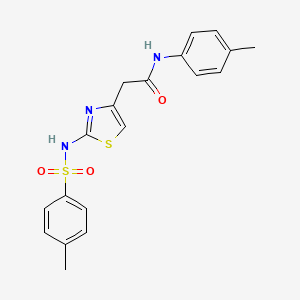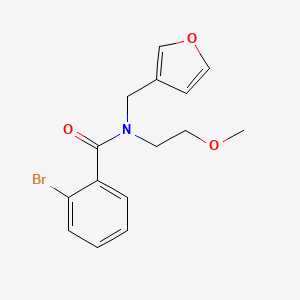
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidine motifs, which are present in 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Thiazolidine derivatives are pivotal in the synthesis of bioactive molecules due to their rich chemistry and biological relevance. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for developing new drug candidates . The compound can serve as an intermediate in synthesizing complex molecules with potential therapeutic applications.
Anticancer Research
The unique structure of thiazolidine derivatives, including 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline , allows for the exploration of anticancer properties. These compounds can be designed to target specific pathways or proteins associated with cancer cell proliferation and survival . Research in this area focuses on improving selectivity and potency against cancer cells while minimizing toxicity to healthy cells.
Antimicrobial Agents
Thiazolidine derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics and antifungal agents. The compound’s ability to interact with bacterial enzymes or fungal structures can be harnessed to inhibit the growth of pathogens . This is particularly important in the face of rising antibiotic resistance.
Anti-inflammatory and Neuroprotective Agents
The anti-inflammatory and neuroprotective activities of thiazolidine derivatives are of great interest in treating chronic inflammatory diseases and neurodegenerative conditions. By modulating inflammatory pathways and protecting neural cells from damage, these compounds can contribute to new treatments for conditions like arthritis and Alzheimer’s disease .
Organic Synthesis Intermediates
In organic chemistry, thiazolidine derivatives are used as intermediates in the synthesis of more complex organic compounds. Their reactive sites are leveraged for building molecular frameworks, especially in pharmaceuticals and agrochemicals. This application underscores the compound’s versatility in synthetic organic chemistry.
Nonlinear Optical (NLO) Materials
Thiazolidine derivatives have potential applications in the field of nonlinear optics. They can be used to grow organic NLO single crystals, which are important for developing optical devices like modulators and switches. The compound’s molecular structure can influence the optical properties of the resulting materials .
Mécanisme D'action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities . They are often used as vehicles in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine derivatives, which this compound is a part of, are known to interact with various biological targets . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors may play a role in the action of compounds synthesized through this method.
Propriétés
IUPAC Name |
4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(11)6-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENKHMXJJDPDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
methanone](/img/structure/B2791958.png)

![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)


![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)
![7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2791972.png)
